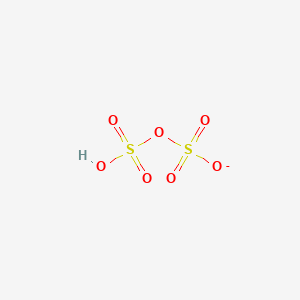

Hydrogen disulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

33669-58-8 |

|---|---|

Molecular Formula |

HO7S2- |

Molecular Weight |

177.14 g/mol |

IUPAC Name |

sulfo sulfate |

InChI |

InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-1 |

InChI Key |

VFNGKCDDZUSWLR-UHFFFAOYSA-M |

Canonical SMILES |

OS(=O)(=O)OS(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydrogen Disulfide (H₂S₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen disulfide (H₂S₂), also known as disulfane, is the simplest hydrogen polysulfide. While historically overshadowed by its more stable counterpart, hydrogen sulfide (B99878) (H₂S), recent research has illuminated the significant role of H₂S₂ and other polysulfides as key signaling molecules in a multitude of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the synthesis and characterization of hydrogen disulfide, offering detailed experimental protocols, quantitative data, and a discussion of its burgeoning importance in the field of drug development.

Introduction

Hydrogen disulfide is a volatile, pale yellow liquid with a camphor-like odor.[1] It is structurally similar to hydrogen peroxide, featuring a non-planar H-S-S-H linkage.[1] The inherent instability of H₂S₂, readily decomposing into hydrogen sulfide and elemental sulfur, has historically presented significant challenges to its study.[1][2] However, advancements in synthetic and analytical techniques have enabled a more thorough investigation of its properties and biological functions.

In the context of cellular biology, H₂S₂ is now recognized as a potent signaling molecule, often acting in concert with H₂S.[3] The primary mechanism of action for both molecules is believed to be S-sulfhydration (also referred to as persulfidation), a post-translational modification of cysteine residues in target proteins.[4][5] This modification can alter protein function, localization, and interaction with other molecules, thereby modulating a wide array of signaling pathways.[6][7] This guide will delve into the chemical synthesis and detailed characterization of H₂S₂, providing the foundational knowledge necessary for researchers to explore its therapeutic potential.

Synthesis of Hydrogen Disulfide

The most common and reliable method for the laboratory synthesis of hydrogen disulfide is the cracking of crude polysulfane oil (H₂Sₙ, where n > 2).[1]

Experimental Protocol: Synthesis via Polysulfane Cracking

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Elemental sulfur (S₈)

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous calcium chloride (CaCl₂) or phosphorus pentoxide (P₂O₅) for drying

-

Dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) as a solvent (optional)

-

Crushed ice

-

Inert gas (Nitrogen or Argon)

Apparatus:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Gas inlet tube

-

Condenser

-

Receiving flask (Schlenk flask)

-

Heating mantle with a stirrer

-

Vacuum pump

-

Cold trap (e.g., Dewar condenser with dry ice/acetone slush)

Procedure:

Step 1: Preparation of Crude Polysulfane Oil

-

In the three-necked flask, prepare a concentrated aqueous solution of sodium sulfide. For every 1 mole of Na₂S·9H₂O, use the minimum amount of deionized water required for dissolution.

-

Gently heat the solution while stirring and gradually add 2 moles of finely powdered elemental sulfur. The solution will turn deep red-brown as sodium polysulfide (Na₂Sₓ) is formed.

-

Cool the flask in an ice bath.

-

Slowly add concentrated hydrochloric acid from the dropping funnel while vigorously stirring the sodium polysulfide solution. This should be performed under a fume hood as hydrogen sulfide gas will be evolved. The addition of acid will cause the separation of a dense, yellow-orange oil of crude polysulfanes (H₂Sₙ).

-

Separate the polysulfane oil from the aqueous layer using a separatory funnel. Wash the oil with cold, deionized water to remove residual acid and salts. Dry the oil over anhydrous calcium chloride or phosphorus pentoxide.

Step 2: Cracking of Polysulfanes and Purification of Hydrogen Disulfide

-

Transfer the dried polysulfane oil to a clean, dry distillation apparatus.

-

Connect the apparatus to a vacuum line equipped with a cold trap cooled to at least -78 °C.

-

Gently heat the polysulfane oil to approximately 80-100 °C under reduced pressure (typically 10-20 Torr).

-

The polysulfanes will "crack," breaking down into lower molecular weight polysulfanes, including H₂S₂.

-

Hydrogen disulfide, being more volatile than the higher polysulfanes, will distill over and be collected in the cold trap as a pale yellow liquid.

-

The collected H₂S₂ can be further purified by careful fractional distillation under vacuum at low temperatures.

Handling and Storage: Hydrogen disulfide is unstable and should be handled with care.[8] It should be stored at low temperatures (below -20 °C) in the dark, preferably under an inert atmosphere, to minimize decomposition.[8] All manipulations should be carried out in a well-ventilated fume hood due to the potential for the release of toxic H₂S gas.[8]

Characterization of Hydrogen Disulfide

A combination of spectroscopic techniques is employed to confirm the identity and purity of synthesized hydrogen disulfide.

Molecular Structure and Physical Properties

Microwave spectroscopy has provided precise data on the molecular geometry of H₂S₂.

| Property | Value |

| Molecular Formula | H₂S₂ |

| Molar Mass | 66.14 g/mol |

| Appearance | Pale yellow liquid |

| Density | ~1.334 g/cm³ at 20 °C |

| Melting Point | -89.6 °C |

| Boiling Point (extrapolated) | 70.7 °C |

| S-S Bond Length | 2.055 Å |

| S-H Bond Length | 1.352 Å |

| H-S-S Bond Angle | 91.3° |

| Dihedral Angle (H-S-S-H) | 90.6° |

Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy

The infrared spectrum of H₂S₂ provides characteristic vibrational frequencies.[2][9][10]

| Wavenumber (cm⁻¹) | Assignment |

| ~2500 - 2600 | S-H stretching (ν₁) |

| ~880 | S-S stretching (ν₂) |

| ~400 - 500 | Torsional mode (ν₄) |

| ~800 - 900 | H-S-S bending (ν₃, ν₅) |

Note: The exact peak positions can vary depending on the phase (gas, liquid, solid) and solvent.

3.2.2. Raman Spectroscopy

Raman spectroscopy is a complementary technique for observing the vibrational modes of H₂S₂.[11][12][13][14][15]

| Wavenumber (cm⁻¹) | Assignment |

| ~2500 - 2600 | S-H stretching |

| ~500 - 510 | S-S stretching |

| ~800 - 900 | H-S-S bending |

3.2.3. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of H₂S₂ is expected to show a single resonance for the two equivalent protons. The chemical shift will be influenced by the electronegativity of the sulfur atoms. While specific high-resolution data for pure H₂S₂ is scarce due to its instability, based on data from similar disulfide compounds, a chemical shift in the range of 2-4 ppm is anticipated.[16][17][18] The signal would likely be a singlet, although coupling to the quadrupolar ³³S nucleus could lead to broadening.

| Parameter | Expected Value/Pattern |

| Chemical Shift (δ) | 2 - 4 ppm |

| Multiplicity | Singlet (potentially broadened) |

| Coupling Constant | Not applicable |

Biological Signaling Pathways of Hydrogen Disulfide

While H₂S has long been recognized as a gasotransmitter, the direct signaling roles of H₂S₂ and other polysulfides are an emerging area of intense research.[3] It is now understood that H₂S₂ can also act as a signaling molecule, primarily through the S-sulfhydration of protein cysteine residues.[4][5][19][20]

S-Sulfhydration: A Key Post-Translational Modification

S-sulfhydration is the conversion of a cysteine thiol group (-SH) to a persulfide group (-SSH).[4] This modification can be induced by both H₂S and H₂S₂.[3][19] The addition of a sulfur atom can significantly alter the protein's structure and function.

Figure 1: Mechanisms of S-sulfhydration by H₂S and H₂S₂.

As depicted in Figure 1, H₂S primarily reacts with oxidized cysteine residues, such as sulfenic acids (-SOH) or S-nitrosothiols (-SNO), to form a persulfide.[19][20] In contrast, H₂S₂ is thought to be capable of directly reacting with the thiol group of cysteine to induce S-sulfhydration.[3] This distinction suggests that H₂S and H₂S₂ may have both overlapping and distinct targets and signaling outcomes within the cell.

Downstream Effects and Therapeutic Implications

The S-sulfhydration of key proteins by H₂S and H₂S₂ has been implicated in a variety of cellular processes, including:

-

Cardiovascular protection: Regulation of vascular tone and protection against ischemia-reperfusion injury.[21]

-

Neurotransmission: Modulation of neuronal activity and protection against neurodegenerative diseases.[1]

-

Inflammation and Immunity: Attenuation of inflammatory responses.

-

Cancer Biology: Both pro- and anti-cancer effects depending on the context.[7]

The ability to modulate these pathways through the controlled delivery of H₂S₂ presents exciting opportunities for the development of novel therapeutics for a wide range of diseases.

Experimental Workflow

The successful synthesis and characterization of the unstable hydrogen disulfide require a carefully planned experimental workflow.

Figure 2: Experimental workflow for H₂S₂ synthesis and characterization.

Conclusion

Hydrogen disulfide is emerging from the shadow of its more well-known relative, H₂S, as a critical player in cellular signaling. Its synthesis, while requiring careful handling of unstable intermediates, is achievable in a laboratory setting. The characterization of H₂S₂ through a combination of spectroscopic techniques provides the necessary confirmation of its identity and purity. For researchers in drug development, a thorough understanding of the synthesis and properties of H₂S₂ is the first step toward harnessing its therapeutic potential. The ability to selectively modulate S-sulfhydration through the delivery of H₂S₂ or related donors holds promise for the treatment of a wide range of diseases. Further research into the specific biological targets of H₂S₂ and the development of stable H₂S₂-releasing compounds will be crucial in translating the fundamental chemistry of this fascinating molecule into clinical applications.

References

- 1. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrogen Sulfide (H2S) and Polysulfide (H2Sn) Signaling: The First 25 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Persulfidation (S-sulfhydration) and H2S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Functional and molecular insights of hydrogen sulfide signaling and protein sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. amp.generalair.com [amp.generalair.com]

- 9. Infrared spectroscopy of solid hydrogen sulfide and deuterium sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. che.hw.ac.uk [che.hw.ac.uk]

- 17. Hydrogen Sulfide(7783-06-4) 1H NMR [m.chemicalbook.com]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | H2S-Induced Sulfhydration: Biological Function and Detection Methodology [frontiersin.org]

- 21. Signaling pathways for the vascular effects of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Stability of H₂S₂ Isomers: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the stability of hydrogen disulfide (H₂S₂) isomers. The document focuses on the two primary isomers, disulfane (B1208498) (HSSH) and thiosulfoxide (H₂SS), presenting a comprehensive overview of their relative stabilities, geometric parameters, and the computational methodologies employed in their investigation. This information is critical for understanding the fundamental chemistry of reactive sulfur species, which play significant roles in various biological processes and are of increasing interest in drug development.

Introduction to H₂S₂ Isomers

Hydrogen disulfide (H₂S₂) is a key molecule in the expanding field of reactive sulfur species. While seemingly simple, H₂S₂ can exist in different isomeric forms, with the most stable and well-characterized being disulfane (HSSH). Another important, though less stable, isomer is thiosulfoxide (H₂SS). Understanding the relative stability and energetic landscapes of these isomers is crucial for elucidating their potential roles in biological systems and for the rational design of therapeutic agents that modulate their activity. Theoretical and computational chemistry provide powerful tools to investigate these transient and reactive species, offering insights that are often difficult to obtain through experimental methods alone.

Relative Stability of HSSH and H₂SS Isomers

Theoretical studies employing high-level ab initio quantum mechanical methods have been instrumental in determining the relative stabilities of H₂S₂ isomers. The consensus from these computational investigations is that the disulfane (HSSH) isomer is significantly more stable than the thiosulfoxide (H₂SS) isomer.

The HSSH isomer itself exists in different conformations, primarily the gauche (skewed) and the trans (planar) forms. The skewed equilibrium geometry is the most stable.[1] The trans and more polar cis conformers are higher in energy.[1] Specifically, the trans and cis conformers are reported to be 6 and 8 kcal/mol higher in energy, respectively, than the skewed conformation.[1]

The energy difference between the HSSH and H₂SS isomers is substantial, with the thiosulfoxide form being considerably less stable. This inherent instability makes H₂SS a transient species, though its potential role as a reactive intermediate in biological sulfur chemistry cannot be discounted.

Table 1: Calculated Relative Energies of H₂S₂ Isomers

| Isomer/Conformer | Level of Theory | Relative Energy (kcal/mol) |

| HSSH (Skewed) | High-level ab initio | 0.0 (Reference) |

| HSSH (trans) | High-level ab initio | 6.0[1] |

| HSSH (cis) | High-level ab initio | 8.0[1] |

| H₂SS | High-level ab initio | Significantly higher than HSSH |

Note: A precise, directly comparable value for the relative energy of H₂SS from the same high-level study as the HSSH conformers was not available in the immediate search results. However, it is consistently reported to be significantly less stable.

Molecular Geometries

The geometric parameters of the H₂S₂ isomers, including bond lengths and bond angles, have been accurately predicted by theoretical calculations. These parameters are crucial for understanding the bonding and reactivity of these molecules.

Table 2: Calculated Geometric Parameters of H₂S₂ Isomers

| Isomer | Parameter | Value |

| HSSH (Skewed) | S-S bond length | ~2.06 Å |

| S-H bond length | ~1.35 Å | |

| S-S-H bond angle | ~98° | |

| H-S-S-H dihedral angle | ~90° | |

| H₂SS | S=S bond length | Shorter than HSSH S-S |

| S-H bond length | Varies between terminal S-H | |

| H-S-S bond angle | ~100-110° |

Note: The values presented are approximate and representative of typical results from high-level theoretical studies. Precise values can vary slightly depending on the computational method and basis set used.

Experimental Protocols: A Theoretical Perspective

The data presented in this guide are derived from theoretical and computational studies. The "experimental protocols" in this context refer to the computational methodologies employed to model the H₂S₂ isomers. These protocols are designed to solve the electronic Schrödinger equation to a high degree of accuracy, providing reliable predictions of molecular properties.

A typical high-level computational protocol for studying H₂S₂ isomers involves the following steps:

-

Geometry Optimization: The initial step is to find the minimum energy structure (the equilibrium geometry) for each isomer. This is achieved by using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) with a sufficiently large basis set.

-

Frequency Calculations: Once the geometries are optimized, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) for more accurate energy comparisons.

-

High-Accuracy Single-Point Energy Calculations: To obtain highly accurate relative energies, single-point energy calculations are performed on the optimized geometries using more sophisticated and computationally expensive methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). This method is often considered the "gold standard" in quantum chemistry for its high accuracy.

-

Basis Set Extrapolation: To further improve the accuracy of the energy calculations, results from calculations with a series of increasingly larger basis sets (e.g., aug-cc-pVTZ, aug-cc-pVQZ) can be extrapolated to the complete basis set (CBS) limit. This procedure minimizes the errors associated with the incompleteness of the basis set.

Visualizing Isomeric Relationships and Computational Workflows

To better illustrate the relationships between the H₂S₂ isomers and the computational workflow used to study them, the following diagrams are provided in the DOT language for Graphviz.

Caption: Relative energy landscape of H₂S₂ isomers.

Caption: A typical computational workflow for studying H₂S₂ isomers.

Conclusion

Theoretical studies provide indispensable insights into the stability and properties of H₂S₂ isomers. The clear energetic preference for the disulfane (HSSH) structure, particularly its skewed conformation, over the thiosulfoxide (H₂SS) isomer is a fundamental aspect of H₂S₂ chemistry. The computational protocols outlined in this guide represent the state-of-the-art in accurately predicting the properties of these reactive sulfur species. For researchers in drug development, a thorough understanding of the relative stabilities and potential isomerization pathways of H₂S₂ is crucial for designing molecules that can effectively and selectively interact with and modulate the activity of these important biological signaling molecules. The continued application of high-level theoretical methods will undoubtedly further unravel the complex chemistry of H₂S₂ and its role in health and disease.

References

A Technical Guide to the Quantum Mechanical Modeling of Hydrogen Sulfate Protonation

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the theoretical and computational approaches used to model the protonation of the hydrogen sulfate (B86663) (bisulfate) anion (HSO₄⁻) to form sulfuric acid (H₂SO₄). This fundamental reaction is critical in atmospheric science, industrial catalysis, and biological systems. Understanding its mechanism and energetics at a quantum mechanical level is essential for predicting its behavior in complex chemical environments.

Theoretical Framework

The protonation of hydrogen sulfate is a complex process influenced by electronic structure, solvation, and quantum effects. Modern computational chemistry offers a suite of tools to investigate this reaction with high accuracy.

1.1. Electronic Structure Methods Quantum mechanical (QM) methods are essential for accurately describing the changes in electronic structure during the protonation event. The choice of method represents a trade-off between computational cost and accuracy.

-

Density Functional Theory (DFT): DFT is a widely used method for studying chemical reactions in condensed phases. It provides a good balance of accuracy and computational efficiency. Common functionals for this type of problem include hybrid functionals like B3LYP and M06-2X, paired with Pople-style (e.g., 6-311++G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets. DFT is particularly useful for geometry optimizations, frequency calculations, and reaction pathway mapping.[1][2]

-

Ab Initio Methods: For higher accuracy, particularly for calculating reaction energetics, ab initio methods are employed.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation beyond the Hartree-Fock approximation and provides more accurate energy predictions.

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for computational chemistry, offering highly accurate energies for small to medium-sized molecular systems.[3]

-

1.2. Solvation Models The protonation of HSO₄⁻ predominantly occurs in aqueous solution, making the treatment of solvent effects paramount. The strong interactions between the ions (HSO₄⁻, SO₄²⁻, H₃O⁺) and water molecules significantly influence the reaction's thermodynamics and kinetics.[4][5]

-

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant.[6] This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. Popular models include:

-

Polarizable Continuum Model (PCM): Creates a solute-shaped cavity within the dielectric continuum.

-

COSMO (Conductor-like Screening Model): A variation of PCM that is particularly effective for polar solvents.[6]

-

SMD (Solvation Model based on Density): A universal solvation model that provides accurate solvation free energies.[7]

-

-

Explicit Solvation Models: In this approach, a finite number of individual solvent (water) molecules are included in the QM calculation. This allows for the explicit description of direct hydrogen bonding between the solute and solvent.[4][8] Often, a hybrid approach is used where the first solvation shell is treated explicitly, and the bulk solvent is represented by an implicit model.

-

Ab Initio Molecular Dynamics (AIMD): This technique simulates the dynamic evolution of the system, treating both the solute and solvent molecules quantum mechanically. AIMD is crucial for understanding the dynamic nature of proton transfer, including the Grotthuss mechanism, and the rearrangement of the hydrogen bond network during the reaction.[9][10]

Computational Workflow and Protonation Pathway

A systematic computational approach is required to model the protonation reaction accurately. The general workflow and the key steps in the reaction pathway are illustrated below.

Caption: A generalized computational workflow for modeling hydrogen sulfate protonation.

The protonation of hydrogen sulfate by a hydronium ion (H₃O⁺) in an aqueous environment involves the formation of an intermediate complex, a transition state for proton transfer, and finally the formation of sulfuric acid and water.

Caption: Key stages in the protonation pathway of the hydrogen sulfate anion.

Quantitative Data

Accurate prediction of thermodynamic and kinetic data is a primary goal of QM modeling. The following tables summarize key quantitative parameters for the HSO₄⁻ protonation reaction.

Table 1: Thermodynamic Properties of HSO₄⁻ Protonation

| Parameter | Description | Experimental Value | Computational Range |

| pKa | The acid dissociation constant for H₂SO₄ ⇌ H⁺ + HSO₄⁻. It is a measure of acid strength in solution. | ~1.99[11] | 1.5 - 2.5 (method dependent) |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction: HSO₄⁻ + H⁺ → H₂SO₄. | - | 300 - 320 kcal/mol |

| Gibbs Free Energy of Protonation (ΔG) | The free energy change for the reaction HSO₄⁻ + H₃O⁺ → H₂SO₄ + H₂O in aqueous solution. | Favorable | -5 to -10 kcal/mol |

Note: Computational values are highly dependent on the level of theory, basis set, and solvation model used.

Table 2: Selected Geometric Parameters (Gas Phase, DFT Optimized)

| Molecule | Bond/Angle | Length (Å) / Angle (°) |

| HSO₄⁻ | S=O | ~1.45 |

| S-OH | ~1.60 | |

| ∠(O=S=O) | ~113 | |

| H₂SO₄ | S=O | ~1.43 |

| S-OH | ~1.57 | |

| ∠(HO-S-OH) | ~101 |

Experimental Protocols for Validation

Computational models must be validated against experimental data. Several techniques are used to study the thermodynamics and structure of the hydrogen sulfate-sulfuric acid system.

4.1. pKa Determination by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra between the protonated (H₂SO₄) and deprotonated (HSO₄⁻) species.

-

Objective: To determine the pKa of the second dissociation of sulfuric acid.

-

Methodology:

-

Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa (e.g., pH 1.0 to 3.0).

-

Add a constant, known concentration of a sulfate salt (e.g., NaHSO₄) to each buffer solution.

-

Measure the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

-

Identify a wavelength where the absorbance of HSO₄⁻ and H₂SO₄ differs significantly.

-

Plot the measured absorbance at this wavelength against the pH of the solutions. The resulting data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[12][13][14]

-

4.2. Vibrational Spectroscopy (Raman and IR)

Raman and Infrared (IR) spectroscopy are powerful tools for identifying the vibrational modes of HSO₄⁻ and H₂SO₄, providing direct insight into their molecular structure and hydrogen bonding environment.[15][16]

-

Objective: To characterize the structural differences between HSO₄⁻ and H₂SO₄ and validate calculated vibrational frequencies.

-

Methodology:

-

Prepare aqueous solutions of sulfuric acid at different concentrations, corresponding to varying ratios of HSO₄⁻ and SO₄²⁻.

-

Acquire Raman or IR spectra for each solution.

-

Identify characteristic peaks corresponding to S=O stretches, S-OH stretches, and O-S-O bending modes for each species.

-

Compare the experimentally observed peak positions and intensities with the vibrational frequencies calculated from QM models (after applying an appropriate scaling factor to the computational data). A good agreement validates the accuracy of the computed geometries.[16]

-

4.3. Calorimetry

Isothermal titration calorimetry (ITC) can be used to measure the enthalpy change (ΔH) of the protonation reaction directly.

-

Objective: To determine the enthalpy of protonation of HSO₄⁻.

-

Methodology:

-

A solution of a sulfate salt (e.g., Na₂SO₄) is placed in the sample cell of the calorimeter.

-

A strong acid (e.g., HCl) is placed in the injection syringe.

-

The acid is titrated into the sulfate solution in small, precise aliquots.

-

The heat released or absorbed during the protonation of SO₄²⁻ to HSO₄⁻ is measured after each injection.

-

The resulting data of heat per injection versus molar ratio are fitted to a binding model to extract the enthalpy of reaction (ΔH). This provides a key thermodynamic benchmark for computational models.

-

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Determination of Proton Affinities [ks.uiuc.edu]

- 4. jungwirth.uochb.cas.cz [jungwirth.uochb.cas.cz]

- 5. researchgate.net [researchgate.net]

- 6. docs.mqs.dk [docs.mqs.dk]

- 7. arxiv.org [arxiv.org]

- 8. Quantum proton transfer in hydrated sulfuric acid clusters: a perspective from semiempirical path integral simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. First and second deprotonation of H₂SO₄ on wet hydroxylated (0001) α-quartz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sodium Bisulfate [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Discovery and History of Hydrogen Polysulfides: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 15, 2025

Executive Summary

For over two centuries, the sulfur-containing gas hydrogen sulfide (B99878) (H₂S) was known primarily for its toxicity. However, the discovery of its endogenous production in mammals in 1989 sparked a paradigm shift, recasting it as a crucial gasotransmitter. More recent investigations have unveiled a deeper layer of complexity: hydrogen polysulfides (H₂Sₙ, n>1), once obscure chemical curiosities, are now emerging as the primary mediators of many biological effects previously attributed to H₂S. These sulfane sulfur species are more potent and nucleophilic than H₂S and are central to redox signaling and cellular protection. This technical guide provides an in-depth exploration of the historical journey of polysulfides, from ancient alchemical mixtures to their modern-day recognition as pivotal signaling molecules. It details their quantitative properties, key experimental methodologies for their synthesis and detection, and the intricate signaling pathways through which they exert their profound physiological effects.

A Journey Through Time: The History of Polysulfides

Ancient Origins to Chemical Discovery

The history of polysulfides predates modern chemistry. Mixtures containing alkali metal polysulfides, known as "liver of sulfur" (hepar sulphuris) due to their brownish-red, liver-like appearance, were used in ancient Egypt for medicinal purposes and by Graeco-Egyptian alchemists for creating golden patinas on metals.[1][2][3][4] These reactive sulfur mixtures were unknowingly part of the experimental landscape for centuries.

The modern chemical story begins with the formal discovery of hydrogen sulfide (H₂S). In 1777, the Swedish chemist Carl Wilhelm Scheele is credited with first synthesizing and characterizing the gas, which he produced by reacting acid with metal sulfides, including polysulfides.[5][6][7] For the next 200 years, H₂S was studied almost exclusively as a poisonous environmental and industrial gas, notorious for its rotten-egg smell and its ability to inhibit cellular respiration.[5][8]

The Biological Awakening: From Toxin to Endogenous Messenger

The perception of H₂S began to change dramatically in the late 20th century. In 1989, Warenycia and colleagues detected significant, endogenously produced levels of sulfide in the mammalian brain, reporting concentrations between 50 and 160 µmol/L.[9][10][11][12] This seminal discovery proposed a physiological role for a molecule long considered only a toxin, paving the way for its recognition as the third gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO).

The Modern Era: Polysulfides Emerge as the Primary Mediators

As research into H₂S biology intensified, a new understanding began to form: H₂S itself might be a precursor to the true signaling molecules. It is now recognized that hydrogen polysulfides (H₂Sₙ) and related persulfides (R-SSH) are key players.[9][11] These species can be generated enzymatically by 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST) or through the oxidation of H₂S.[11] Evidence suggests that polysulfides are more potent activators of key signaling targets, such as the TRPA1 ion channel, than H₂S itself. Much of what was once termed "H₂S signaling" is now being re-evaluated as the biology of hydrogen polysulfides.

Quantitative and Physicochemical Properties

Understanding the function of hydrogen polysulfides requires a grasp of their fundamental properties and concentrations in biological systems.

Table 1: Physicochemical Properties of Hydrogen Polysulfides

| Property | H₂S₂ | H₂S₃ | H₂S₄ | Reference |

| Appearance (20°C) | Yellow Liquid | Yellow Liquid | Yellow Liquid | |

| Boiling Point (°C) | 70 | 170 | 240 | |

| Freezing Point (°C) | -90 | -53 | -85 | |

| pKa₁ | 5.0 | 4.2 | 3.8 | |

| pKa₂ | 9.7 | 7.5 | 6.3 |

Table 2: Endogenous Concentrations of Sulfide and Polysulfides

| Analyte | Tissue / Fluid | Concentration Range (μM) | Detection Method | Reference |

| Sulfide (H₂S/HS⁻) | Rat Brain Tissue | 50 - 160 | Gas Dialysis/Ion Chrom. | [12] |

| Polysulfides | Human Plasma | ~8,000 | EMSP-MB Assay | [9] |

| Polysulfides | Human Saliva | ~120 | EMSP-MB Assay | [9] |

| Polysulfides | Human Tears | ~1,100 | EMSP-MB Assay | [9] |

| Polysulfides | Murine Endothelial Cells | Nanomolar Range | LC-MS/MS with SSP4 Probe | [5][6] |

| Reactive Sulfide | Rat Blood (Baseline) | 0.4 - 0.9 | HPLC-FLD (mBB Deriv.) | |

| Note: Early measurements of brain sulfide are considered by some to be overestimates. |

Table 3: Selected Reaction Rate Constants

| Reactants (at pH 7.4) | Product(s) | Rate Constant (k, M⁻¹s⁻¹) | Reference |

| H₂S + H₂O₂ | HSOH | 0.73 | |

| H₂S + Peroxynitrite | HSOH | 4.8 x 10³ | |

| H₂S + Hypochlorite | HSCl | 8 x 10⁷ | |

| HSOH/HSCl + HS⁻ | H₂S₂ | 1 x 10⁵ |

Core Signaling Pathways of Hydrogen Polysulfides

Hydrogen polysulfides exert their effects by modifying specific cysteine residues on target proteins, a process known as S-sulfhydration or persulfidation. This post-translational modification can dramatically alter protein function and activate critical signaling cascades.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound by Keap1, which targets it for degradation. Polysulfides S-sulfhydrate a key cysteine residue on Keap1 (Cys151), inducing a conformational change that liberates Nrf2.[3] Nrf2 then translocates to the nucleus to activate the expression of a suite of antioxidant and cytoprotective genes.[2][8]

Regulation of the PTEN/Akt Tumor Suppressor Pathway

The phosphatase and tensin homolog (PTEN) is a critical tumor suppressor that negatively regulates the pro-survival PI3K/Akt signaling pathway. Reactive oxygen and sulfur species can reversibly oxidize and inactivate PTEN by modifying its catalytic cysteine (Cys124), often through the formation of a disulfide bond with another internal cysteine (Cys71). This inactivation of PTEN allows for the accumulation of PIP₃ and subsequent activation of the downstream kinase Akt, promoting cell survival. Endogenous polysulfides are potent regulators of this pathway.

Activation of TRPA1 Ion Channels

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel found primarily on sensory neurons that acts as a sensor for noxious chemical stimuli. Polysulfides are exceptionally potent activators of TRPA1, significantly more so than H₂S.[1][7] They act by covalently modifying highly reactive cysteine residues located in the N-terminal cytoplasmic domain of the channel.[1][7] This modification induces a conformational change, opening the channel pore and allowing an influx of Ca²⁺, which triggers downstream signaling events like pain sensation and neurogenic inflammation.

Key Experimental Methodologies

Reliable methods for the synthesis and detection of polysulfides are crucial for advancing research in this field.

Synthesis of Polysulfide Donors: Sodium Polysulfides (Na₂Sₙ)

Aqueous solutions of sodium polysulfides (e.g., Na₂S₂, Na₂S₃, Na₂S₄) are commonly used as donors for in vitro studies. They can be readily prepared from sodium sulfide (Na₂S) and elemental sulfur.

Protocol: Preparation of Aqueous Sodium Polysulfide (Na₂Sₙ)

-

Objective: To prepare a stock solution of a specific sodium polysulfide (e.g., 100 mM Na₂S₃).

-

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Elemental sulfur (S₈) powder

-

Deionized water, thoroughly deoxygenated by sparging with nitrogen or argon gas for at least 30 minutes.

-

Inert atmosphere (glove box or nitrogen/argon line).

-

-

Procedure:

-

All operations should be performed under an inert atmosphere to prevent oxidation.[8]

-

To prepare Na₂Sₙ, sodium sulfide and elemental sulfur are combined in a molar ratio of 1:(n-1). For Na₂S₃, the ratio is 1 mole Na₂S to 2 moles of elemental sulfur (S).

-

Example Calculation for 10 mL of 100 mM Na₂S₃:

-

Moles of Na₂S₃ needed: 0.1 M * 0.010 L = 0.001 moles.

-

Mass of Na₂S·9H₂O (MW: 240.18 g/mol ): 0.001 mol * 240.18 g/mol = 0.240 g.

-

Moles of elemental sulfur (S) needed: 0.001 mol Na₂S * 2 = 0.002 moles S.

-

Mass of sulfur (AW: 32.06 g/mol ): 0.002 mol * 32.06 g/mol = 0.064 g.

-

-

Weigh the calculated amounts of Na₂S·9H₂O and elemental sulfur powder and add them to a glass vial.

-

Add the desired volume of deoxygenated deionized water (e.g., 10 mL).

-

Seal the vial and stir the mixture vigorously at room temperature until the elemental sulfur is completely dissolved. The solution will turn a characteristic yellow-orange color.[5][8]

-

The resulting solution should be used fresh, as polysulfides are susceptible to degradation. Store under an inert atmosphere and protect from light.[1]

-

Detection and Quantification of Biological Polysulfides

The "gold standard" for detecting reactive sulfur species, including polysulfides, involves derivatization with monobromobimane (B13751) (mBB) followed by separation and detection via High-Performance Liquid Chromatography (HPLC) with a fluorescence detector (FLD) or tandem mass spectrometry (MS/MS).

Protocol: Polysulfide Detection via mBB Derivatization and HPLC-FLD

-

Objective: To quantify polysulfides in a biological sample (e.g., serum, cell lysate).

-

Principle: mBB is a thiol-reactive reagent that forms a stable, fluorescent adduct with sulfide and the terminal sulfane sulfur of polysulfides. The resulting derivatives (e.g., S(Bim)₂, S₂(Bim)₂) can be separated by reverse-phase HPLC and quantified by their fluorescence.

-

Workflow Diagram:

-

Detailed Procedure (Adapted from):

-

Reagent Preparation:

-

Tris-HCl Buffer: Prepare a 200 mM Tris-HCl buffer containing 0.1 mM DTPA, adjust pH to 9.5.

-

mBB Solution: Prepare a 1.5 mM solution of monobromobimane in acetonitrile (B52724).

-

Stop Solution: Prepare a 200 mM solution of 5-sulfosalicylic acid in water.

-

-

Derivatization:

-

In a microcentrifuge tube, mix 30 µL of the biological sample (or standard) with 70 µL of Tris-HCl buffer.

-

Add 50 µL of the 1.5 mM mBB solution.

-

Immediately cap the tube, vortex vigorously for 5-10 seconds.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Reaction Quenching:

-

Stop the reaction by adding 50 µL of the 200 mM 5-sulfosalicylic acid solution.

-

Vortex for 5 seconds.

-

Centrifuge the sample to pellet any precipitated proteins.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of (A) water + 0.1% formic acid and (B) acetonitrile + 0.1% formic acid.

-

Detect the bimane adducts using a fluorescence detector set to an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.

-

Quantify peaks by comparing their area to a standard curve generated with known concentrations of Na₂Sₙ standards.

-

-

Conclusion and Future Directions

The journey to understand hydrogen polysulfides has been one of rediscovery, transforming these molecules from ancient remedies and chemical reagents into central players in modern redox biology. It is now clear that H₂Sₙ species are not merely derivatives of H₂S but are potent signaling molecules in their own right, regulating fundamental cellular processes through protein S-sulfhydration.

For researchers and drug development professionals, this new paradigm offers exciting opportunities. Targeting the enzymes that produce polysulfides or developing novel polysulfide-donating drugs could provide new therapeutic avenues for diseases rooted in oxidative stress and redox dysregulation, including neurodegenerative disorders, cardiovascular disease, and cancer. The continued development of more sensitive and specific detection methods will be paramount in untangling the complex interplay of different polysulfide species in health and disease. The ancient "liver of sulfur" has found new life, and its secrets are only just beginning to be revealed.

References

- 1. dojindo.com [dojindo.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. Preparation method of sodium polysulfide - Eureka | Patsnap [eureka.patsnap.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective and facile synthesis of sodium sulfide and sodium disulfide polymorphs - White Rose Research Online [eprints.whiterose.ac.uk]

- 9. In Vitro transcriptase: Methods for studying XNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. The Direct Synthesis of Sodiun Polysulfides from Sodium and Sulfur | Semantic Scholar [semanticscholar.org]

- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

An In-depth Technical Guide to the Acid-Base Properties of Aqueous Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

The hydrogen sulfate (B86663) ion (HSO₄⁻), also known as bisulfate, is a crucial intermediate in the dissociation of sulfuric acid and a significant species in various chemical and biological systems. Its ability to act as both a proton donor and acceptor makes its acid-base chemistry particularly relevant in fields ranging from industrial catalysis to pharmaceutical formulation. This guide provides a detailed examination of the acid-base properties, thermodynamics, and experimental characterization of aqueous hydrogen sulfate.

Amphiprotic Nature of Hydrogen Sulfate

Sulfuric acid (H₂SO₄) is a diprotic acid, meaning it donates its two protons in a stepwise manner. The first dissociation is essentially complete in aqueous solution, establishing sulfuric acid as a strong acid and producing the hydrogen sulfate ion.[1]

Step 1 (Strong Acid Dissociation): H₂SO₄(aq) → H⁺(aq) + HSO₄⁻(aq)

The resulting hydrogen sulfate ion is the conjugate base of the strong acid sulfuric acid.[2] However, HSO₄⁻ is also capable of donating its remaining proton, making it the conjugate acid of the sulfate ion (SO₄²⁻).[3][4] This dual ability to accept or donate a proton defines HSO₄⁻ as an amphiprotic species.[3]

Step 2 (Weak Acid Dissociation): HSO₄⁻(aq) ⇌ H⁺(aq) + SO₄²⁻(aq)

This second dissociation is not complete and exists as an equilibrium.[1] Consequently, hydrogen sulfate is considered a weak acid.[2][5] Its behavior—whether it acts as an acid or a base—depends on the pH of the surrounding medium.[3] In acidic conditions, the equilibrium favors the protonated HSO₄⁻ form, while in basic conditions, it shifts towards the deprotonated SO₄²⁻ form.[3]

Quantitative Acid Strength: Ka and pKa

The strength of hydrogen sulfate as a weak acid is quantified by its acid dissociation constant (Ka). The Ka for this second dissociation is significantly smaller than that of the first, highlighting its weaker acidic nature.[2] Various sources report slightly different values, which can be influenced by temperature and ionic strength.

| Parameter | Value | Temperature (°C) | Reference |

| Ka | 1.0 x 10⁻² | 25 | [6][7][8] |

| Ka | 1.2 x 10⁻² | Not Specified | [5] |

| Ka | 1.26 x 10⁻² | Not Specified | [1] |

| Ka | 0.0119 | 25 | [9] |

| pKa | ~1.9 | Not Specified | [3] |

| pKa | ~2.00 | 25 | Calculated from Ka = 1.0 x 10⁻² |

Note: pKa is calculated as -log₁₀(Ka). Slight variations in Ka lead to corresponding differences in pKa.

Thermodynamics of Dissociation

The dissociation of hydrogen sulfate is an endothermic process, as indicated by a positive change in enthalpy (ΔH°). The Gibbs free energy change (ΔG°) and entropy change (ΔS°) further characterize the spontaneity and disorder of the reaction.

| Thermodynamic Parameter | Value (at 25 °C) | Unit | Reference |

| ΔG° (Gibbs Free Energy) | 11.00 ± 0.27 | kJ·mol⁻¹ | [9] |

| ΔH° (Enthalpy Change) | -25.11 ± 0.80 | kJ·mol⁻¹ | [9] |

Note: The reference data for ΔH° appears to have a typographical error and is likely positive, consistent with most acid dissociation reactions. The dissociation process requires energy to break the O-H bond.

The thermodynamic values are crucial for predicting how the equilibrium constant, and thus the pH of a solution containing hydrogen sulfate, will change with temperature.[10][11]

Experimental Determination of pKa

The pKa of hydrogen sulfate can be reliably determined using potentiometric titration. This method involves monitoring the pH of a hydrogen sulfate solution as a strong base (e.g., sodium hydroxide, NaOH) is added incrementally.[12]

-

Solution Preparation : Prepare a standardized solution of a hydrogen sulfate salt (e.g., 0.1 M sodium hydrogen sulfate, NaHSO₄). Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

-

Apparatus Setup : Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00). Place a known volume of the NaHSO₄ solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration : Add the NaOH titrant from a buret in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Data Analysis : Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.[13][14]

-

pKa Determination :

-

Identify the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the complete neutralization of HSO₄⁻.[13]

-

Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point).

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid (HSO₄⁻). This is derived from the Henderson-Hasselbalch equation, where at the half-equivalence point, [HSO₄⁻] = [SO₄²⁻].

-

Other advanced techniques for pKa determination include capillary electrophoresis and spectroscopy, which can be particularly useful for complex matrices or when only small sample volumes are available.[15][16]

Implications for Research and Development

A thorough understanding of hydrogen sulfate's acid-base properties is vital for professionals in drug development and scientific research.

-

Buffer Systems : The HSO₄⁻/SO₄²⁻ conjugate pair can act as a buffer system, maintaining a stable pH around its pKa of ~1.9.[3] This is particularly useful in highly acidic conditions.

-

Pharmaceutical Formulations : The protonation state of active pharmaceutical ingredients (APIs) can significantly affect their solubility, stability, and bioavailability. The presence of hydrogen sulfate as an excipient or counter-ion requires careful consideration of its effect on the formulation's pH.

-

Analytical Chemistry : In analytical methods like chromatography, controlling the pH is essential for achieving desired separations. Knowledge of the pKa of all components, including hydrogen sulfate, is necessary for method development.[15]

References

- 1. quora.com [quora.com]

- 2. fiveable.me [fiveable.me]

- 3. echemi.com [echemi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Why is HSO4- shown as an example of a weak acid instead of HSO4? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Appendix: Selected Acid Dissociation Constants at 25°C | Introductory Chemistry – 1st Canadian Edition [courses.lumenlearning.com]

- 7. Table of Acid and Base Strength [depts.washington.edu]

- 8. ola4.aacc.edu [ola4.aacc.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermodynamics of sulphuric acid: apparent and partial molar heat capacities and volumes of aqueous HSO–4 from 10–55 °C and calculation of the second dissociation constant to 350 °C | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. microlabinfo.com [microlabinfo.com]

- 13. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 14. ssag.sk [ssag.sk]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ulm.edu [ulm.edu]

An In-depth Technical Guide to the Electronic Structure and Bonding in Disulfide Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Disulfide Bond

The disulfide bond (R-S-S-R'), a covalent linkage formed from the oxidation of two thiol groups, is a critical structural and functional motif in chemistry and biology. In proteins, these bonds are pivotal for stabilizing tertiary and quaternary structures, particularly in secreted proteins and antibodies that must endure the oxidizing extracellular environment. Beyond their structural role, disulfide bonds are active participants in biochemical processes, acting as redox switches that modulate protein function. Their unique chemical properties, including a delicate balance of stability and reactivity, have made them invaluable tools in drug development, where they serve as cleavable linkers for targeted drug delivery systems. This guide provides a detailed examination of the electronic structure, bonding characteristics, and conformational landscape of disulfide compounds, alongside the experimental methodologies used for their characterization.

Electronic Structure and Molecular Orbitals

The properties of the disulfide bond are rooted in its electronic structure. The sulfur-sulfur sigma (σ) bond is formed by the overlap of the 3p orbitals of the two sulfur atoms. The highest occupied molecular orbitals (HOMOs) are typically the antibonding combinations of the 3p lone pair orbitals on the sulfur atoms (π* orbitals), which are perpendicular to the S-S bond axis. The lowest unoccupied molecular orbital (LUMO) is the antibonding σ* orbital along the S-S axis.

This electronic arrangement explains several key features:

-

Nucleophilic and Electrophilic Attack : The polarizability of sulfur atoms and the accessibility of the lone pairs (HOMOs) make the disulfide bond susceptible to nucleophilic attack, leading to thiol-disulfide exchange. The low-lying σ* LUMO allows the bond to be cleaved by reduction.

-

Dihedral Angle Preference : The repulsion between the non-bonding electron pairs on the adjacent sulfur atoms is minimized when the C-S-S-C dihedral angle (χ3) is approximately ±90°. This gauche conformation is energetically favorable over the eclipsed (0°) or anti-periplanar (180°) conformations.

-

n→π Interactions: Noncovalent interactions, such as the donation of electron density from a sulfur lone pair (n) to a nearby amide carbonyl antibonding orbital (π), can further stabilize specific conformations and modulate the reactivity of cysteine residues and disulfide bonds in proteins.

Caption: Molecular orbital diagram for a disulfide bond.

Geometric and Conformational Properties

The three-dimensional structure of the disulfide bridge is not rigid. It is defined by five key dihedral angles: χ1 and χ1' (N-Cα-Cβ-S), χ2 and χ2' (Cα-Cβ-S-S), and χ3 (Cβ-S-S-Cβ). The flexibility and rotation around these bonds give rise to distinct conformational families.

The C-S-S-C dihedral angle (χ3) is the most defining feature, with a strong preference for a non-planar, gauche conformation near ±90°. This minimizes the repulsion between the lone pairs of electrons on the sulfur atoms. The sign of the χ3 angle determines the chirality or "handedness" of the disulfide bond. Based on the combination of these angles, disulfide bridges in proteins are classified into several motifs, such as "spirals," "hooks," and "staples," each associated with different local protein backbone structures.

Caption: The five dihedral angles defining disulfide conformation.

Quantitative Geometric Data

The geometry of the disulfide bond has been extensively characterized. While values can vary depending on the local chemical environment, typical parameters provide a baseline for understanding and modeling these structures.

| Parameter | Typical Value | Range | Citation |

| S-S Bond Length | 2.05 Å | 1.95 - 2.10 Å | |

| C-S-S Bond Angle | 104° | 98° - 108° | |

| C-S-S-C Dihedral (χ3) | ± 90° | ±80° - ±100° |

Energetics and Stability

Disulfide bonds are strong covalent linkages that contribute significantly to the thermodynamic stability of proteins. This stabilization primarily arises from the entropic cost of constraining the unfolded polypeptide chain, which makes the folded state more favorable.

| Property | Typical Value | Notes | Citation |

| Bond Dissociation Energy | 60 kcal/mol (251 kJ/mol) | Weaker than C-C or C-H bonds, making it a "weak link." | |

| Stabilization Energy | ~60 kJ/mol | Contribution to protein stability under physiological conditions. | |

| Standard Redox Potential | -250 mV (vs. SHE, pH 7) | Favors formation in oxidizing environments (e.g., ER). |

Experimental Methods for Characterization

A suite of biophysical and analytical techniques is employed to study disulfide bonds, from determining their precise location in a protein to analyzing their conformational dynamics.

X-ray Crystallography

Methodology Overview: X-ray crystallography provides high-resolution, three-dimensional structural information, allowing for the direct visualization of disulfide bonds. The protocol involves:

-

Protein Crystallization: A highly purified and concentrated protein solution is brought to a state of supersaturation under specific conditions (pH, temperature, precipitants) to induce the formation of a well-ordered crystal lattice.

-

X-ray Diffraction: The crystal is exposed to a focused beam of X-rays. The electrons in the crystal's atoms diffract the X-rays, producing a distinct pattern of spots.

-

Data Collection and Processing: The diffraction pattern is recorded by a detector. The intensities and positions of the spots are processed to calculate the electron density map of the molecule.

-

Structure Determination and Refinement: An atomic model is built into the electron density map. The final model is refined to best fit the experimental data, providing precise coordinates for each atom, including the sulfur atoms of a disulfide bridge. The distance between two cysteine sulfur atoms of ~2.0 Å in the final model confirms the presence of a disulfide bond.

Raman Spectroscopy

Methodology Overview: Raman spectroscopy is a non-destructive technique that probes the vibrational modes of molecules. It is particularly sensitive to the S-S and C-S bonds.

-

Sample Preparation: The sample (solid or in solution) is placed in a suitable container (e.g., quartz cuvette).

-

Laser Excitation: The sample is illuminated with a monochromatic laser source. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering).

-

Signal Detection: The Raman scattered light is collected and passed through a spectrometer to separate the different frequencies.

-

Spectral Analysis: The resulting Raman spectrum shows peaks corresponding to specific vibrational modes. The S-S stretching vibration typically appears in the 500-550 cm⁻¹ region, while the C-S stretch is found around 630-760 cm⁻¹. The exact frequency of the S-S stretch has been shown to correlate with the C-S-S-C (χ3) dihedral angle, providing insights into bond conformation and strain.

Mass Spectrometry (MS) for Disulfide Mapping

Methodology Overview: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for determining the connectivity of disulfide bonds in proteins. The "bottom-up" approach is most common.

-

Proteolytic Digestion (Non-reducing): The protein is digested into smaller peptides using a protease (e.g., trypsin) under non-reducing and acidic conditions to ensure the native disulfide bonds remain intact.

-

Optional Reduction/Alkylation: A parallel sample is treated with a reducing agent (e.g., DTT) to break the disulfide bonds, followed by an alkylating agent (e.g., iodoacetamide) to cap the free thiols. This serves as a control.

-

LC Separation: The peptide mixtures (non-reduced and reduced/alkylated) are separated using reverse-phase high-performance liquid chromatography (HPLC).

-

MS and MS/MS Analysis: The separated peptides are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer. In the non-reduced sample, disulfide-linked peptides will have a specific mass. These parent ions are isolated and fragmented (MS/MS).

-

Data Analysis: Specialized software is used to analyze the complex MS/MS spectra. By comparing the non-reduced and reduced samples, peptides that were originally linked by a disulfide bond can be identified, thus mapping the specific cysteine residues involved in each bond.

Caption: Experimental workflow for protein disulfide bond mapping.

Role in Biological Systems and Drug Development

Disulfide bonds are not merely static structural elements; they are dynamic players in cellular function and disease, making them attractive targets for therapeutic intervention.

Redox Signaling: In the cytoplasm, which is a reducing environment, most cysteines exist as free thiols. However, specific disulfide bonds can form transiently as part of signaling cascades, acting as redox switches that alter a protein's activity or interaction partners in response to cellular oxidative stress.

Drug Development: The differential redox potential between the extracellular space (oxidizing) and the intracellular environment (reducing, high glutathione (B108866) [GSH] concentration) is exploited in drug design.

-

Antibody-Drug Conjugates (ADCs): Cytotoxic drugs are attached to antibodies via disulfide linkers. The ADC remains stable in the bloodstream, but upon internalization into a target cell (e.g., a cancer cell), the high intracellular GSH concentration cleaves the disulfide bond, releasing the active drug payload precisely where it is needed.

-

Prodrugs: Small molecule drugs can be inactivated by creating a disulfide-linked dimer or by attaching a disulfide-linked promoiety. This prodrug is activated upon entering the reducing environment of target cells, enhancing specificity and reducing systemic toxicity.

Caption: Redox-responsive drug release via a disulfide linker.

Conclusion

The disulfide bond is a sophisticated covalent linkage whose importance extends far beyond simple structural stabilization. Its unique electronic configuration dictates a specific, non-planar geometry and a reactivity that allows it to function as a biological redox switch. This duality of stability and controlled cleavage has been harnessed by nature and, increasingly, by scientists in the field of drug development. A thorough understanding of the disulfide's fundamental properties—from its molecular orbitals to its conformational dynamics—is essential for researchers aiming to manipulate protein stability, engineer novel biocatalysts, or design next-generation targeted therapeutics. The continued refinement of analytical techniques will further illuminate the multifaceted roles of this critical bond in health and disease.

An In-depth Technical Guide to the Thermodynamic Properties of the Bisulfate Ion in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the bisulfate ion (HSO₄⁻) in aqueous solutions. Understanding these properties is crucial for a wide range of applications, from fundamental chemical research to pharmaceutical development, where pH and ionic equilibria play a critical role. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of the core chemical processes.

Core Thermodynamic Properties of Aqueous Bisulfate Ion

The thermodynamic stability and reactivity of the bisulfate ion in solution are defined by its standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), standard molar entropy (S°), and molar heat capacity (Cp°). These values are essential for predicting the behavior of bisulfate in chemical reactions and equilibria.

Data Presentation: Thermodynamic Parameters

The following table summarizes the standard thermodynamic properties for the aqueous bisulfate ion at 298.15 K (25 °C) and 1 bar.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -887.34 | kJ·mol⁻¹ |

| Standard Gibbs Free Energy of Formation | ΔfG° | -755.91 | kJ·mol⁻¹ |

| Standard Molar Entropy | S° | 131.8 | J·K⁻¹·mol⁻¹ |

| Standard Molar Heat Capacity at Constant Pressure | Cp° | -84 | J·K⁻¹·mol⁻¹ |

Table 1: Standard thermodynamic properties of the aqueous bisulfate ion (HSO₄⁻) at 298.15 K.[1]

Dissociation of Sulfuric Acid and the Bisulfate Ion

Sulfuric acid is a diprotic acid, meaning it donates protons in two steps. The first dissociation is essentially complete in dilute aqueous solutions, forming the bisulfate ion.[2][3][4] The second dissociation, where the bisulfate ion itself acts as a weak acid, is an equilibrium process of significant interest.[2][5]

H₂SO₄(aq) → H⁺(aq) + HSO₄⁻(aq) (First Dissociation, essentially complete)[2][3]

HSO₄⁻(aq) ⇌ H⁺(aq) + SO₄²⁻(aq) (Second Dissociation, equilibrium)[2][4]

The thermodynamic parameters for the second dissociation reaction are critical for understanding the speciation of sulfate (B86663) in acidic solutions.

Data Presentation: Thermodynamics of Bisulfate Dissociation

The table below presents the thermodynamic data for the dissociation of the bisulfate ion at 25 °C.

| Thermodynamic Property Change | Symbol | Value | Units |

| Gibbs Free Energy Change | ΔrG° | 11.00 ± 0.27 | kJ·mol⁻¹ |

| Enthalpy Change | ΔrH° | -21.93 | kJ·mol⁻¹ |

| Entropy Change | ΔrS° | -111.7 | J·K⁻¹·mol⁻¹ |

Table 2: Thermodynamic changes for the dissociation of the bisulfate ion (HSO₄⁻ ⇌ H⁺ + SO₄²⁻) at 25 °C.[1][6]

Visualization of Sulfuric Acid Dissociation

The following diagram illustrates the two-step dissociation of sulfuric acid in an aqueous environment.

Experimental Protocols for Determining Thermodynamic Properties

The thermodynamic properties of the bisulfate ion are determined through various experimental techniques. The most common and accurate methods include potentiometric titration, calorimetry, and Raman spectroscopy.

Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and highly precise method for determining the acid dissociation constant (pKa) of a substance.[7][8] From the pKa, the standard Gibbs free energy of dissociation (ΔrG°) can be calculated using the equation: ΔrG° = -RTln(Ka).

Methodology:

-

Preparation of Solutions:

-

A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized.

-

A solution of a bisulfate salt (e.g., NaHSO₄) of known concentration (e.g., 0.01 M) is prepared in deionized water. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be used.[9]

-

The drug solutions are purged with nitrogen before titration to remove dissolved carbon dioxide.[9]

-

-

Apparatus Setup:

-

A calibrated pH meter with a combination glass electrode is used. The calibration is performed using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

-

The bisulfate solution is placed in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

-

The standardized strong base is added incrementally using a precise burette.

-

-

Titration Procedure:

-

The initial pH of the bisulfate solution is recorded.

-

The titrant (strong base) is added in small, known volumes.

-

After each addition, the solution is stirred, and the pH is allowed to stabilize before being recorded.[9]

-

The additions are continued well past the equivalence point.

-

-

Data Analysis:

-

A titration curve is generated by plotting the measured pH against the volume of titrant added.

-

The equivalence point is determined from the inflection point of the titration curve (the point of the steepest slope).

-

The pKa is determined from the pH at the half-equivalence point.

-

Isothermal Titration Calorimetry (ITC) for Enthalpy Determination

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat change (enthalpy, ΔH) associated with a chemical reaction, in this case, the dissociation of the bisulfate ion.

Methodology:

-

Sample Preparation:

-

A solution of a sulfate salt (e.g., ammonium (B1175870) sulfate to avoid competing equilibria) is prepared in the calorimeter cell.[10]

-

A solution of a strong acid (e.g., perchloric acid) is prepared in the titration syringe.[10]

-

-

Instrument Setup:

-

The calorimeter is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25 °C).

-

The sample cell is filled with the sulfate solution, and the titration syringe is filled with the strong acid solution.

-

-

Titration Experiment:

-

After thermal equilibration, the strong acid is injected into the sample cell in a series of small, precisely known volumes.

-

The heat released or absorbed during the protonation of the sulfate ion (the reverse of bisulfate dissociation) is measured by the instrument as a power differential required to maintain a zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks yields the heat change per injection.

-

The cumulative heat change is plotted against the molar ratio of the reactants.

-

The resulting binding isotherm can be fitted to a suitable model to determine the enthalpy change (ΔH) and the equilibrium constant (K) for the reaction. From K, ΔG can be calculated, and subsequently, the entropy change (ΔS) can be determined using the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS).

-

Raman Spectroscopy for Studying Dissociation

Raman spectroscopy is a non-invasive technique used to probe the vibrational modes of molecules and ions in solution. It can be used to determine the concentrations of different species in equilibrium, such as HSO₄⁻ and SO₄²⁻, and thus to study the dissociation of the bisulfate ion.[11][12][13]

Methodology:

-

Sample Preparation:

-

A series of sulfuric acid solutions of varying concentrations are prepared.[12]

-

Alternatively, solutions of a bisulfate salt can be prepared and the pH adjusted to vary the degree of dissociation.

-

-

Spectra Acquisition:

-

Raman spectra of the solutions are recorded using a Raman spectrometer.

-

A laser of a specific wavelength is used to excite the sample, and the scattered light is collected and analyzed.

-

-

Spectral Analysis:

-

The Raman spectrum of the solution will contain characteristic peaks for the different sulfur-oxygen stretching modes of the bisulfate (HSO₄⁻) and sulfate (SO₄²⁻) ions. The symmetric stretching mode of SO₄²⁻ is typically observed around 981 cm⁻¹, while a key band for HSO₄⁻ is found near 1050 cm⁻¹.[11]

-

The intensities or areas of these characteristic peaks are proportional to the concentrations of the respective ions.

-

By analyzing the relative peak intensities across the series of solutions, the degree of dissociation of the bisulfate ion can be determined as a function of concentration and/or temperature.[12] This information can then be used to calculate the equilibrium constant for the dissociation.

-

Visualization of Experimental Workflow: Potentiometric Titration

The following diagram outlines the general workflow for determining the pKa of the bisulfate ion using potentiometric titration.

References

- 1. you-iggy.com [you-iggy.com]

- 2. quora.com [quora.com]

- 3. inorganic chemistry - How does H2SO4 dissociate? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Hydrogen Disulfide in Sulfur Chemistry: A Technical Guide for Researchers

Abstract

Hydrogen disulfide (H₂S₂), also known as disulfane, is a key intermediate in sulfur chemistry, possessing unique properties that distinguish it from its more commonly known counterpart, hydrogen sulfide (B99878) (H₂S). While H₂S has long been recognized as a gaseous signaling molecule, recent evidence increasingly points to H₂S₂ and its derivatives, particularly persulfides (RSSH), as the primary mediators of these biological effects. This technical guide provides an in-depth exploration of the synthesis, properties, reactivity, and biological significance of hydrogen disulfide. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical molecule in sulfur chemistry and its emerging role in cellular signaling.

Introduction to Hydrogen Disulfide

Hydrogen disulfide is a pale yellow, volatile liquid with a camphor-like odor.[1][2] It is an inorganic compound with the chemical formula H₂S₂ and a molar mass of 66.14 g/mol .[1][3] Structurally, it is similar to hydrogen peroxide (H₂O₂), with an H-S-S-H linkage and a nonplanar C₂ point group symmetry.[1][2] Unlike H₂S, which is a gas at room temperature, H₂S₂ is a liquid, a property that influences its reactivity and biological interactions. It readily decomposes into hydrogen sulfide and elemental sulfur, particularly in the presence of water or alcohols.[1]

Physicochemical and Thermodynamic Properties of Hydrogen Disulfide

A thorough understanding of the physicochemical and thermodynamic properties of H₂S₂ is essential for its study and application in experimental systems. The following tables summarize key quantitative data for hydrogen disulfide.

| Property | Value | Reference |

| Molecular Formula | H₂S₂ | [3] |

| Molar Mass | 66.14 g/mol | [1][3] |

| Appearance | Pale yellow liquid | [1][2] |

| Density | 1.334 g/cm³ | [1][2] |

| Melting Point | -89.6 °C | [1][2] |

| Boiling Point | 70.7 °C | [1][2] |

| Dihedral Angle (H-S-S-H) | 90.6° | [1][2] |

| H-S-S Bond Angle | 92° | [1][2] |

| Thermodynamic Property | Value | Reference |

| Enthalpy of Formation (ΔHf°) (gas) | 21.20 kJ/mol (at 0 K) | [4] |

| Enthalpy of Formation (ΔHf°) (gas) | 15.50 kJ/mol (at 298.15 K) | [4] |

| Standard Entropy (S°) | 252.40 J/K·mol | [4] |

| Heat Capacity (Cp) | 49.21 J/K·mol | [4] |

| Enthalpy of Vaporization (ΔHvap) | 34.0 kJ/mol (at 271 K) | [5] |

| S-H Bond Dissociation Enthalpy | 318.0 ± 14.6 kJ/mol | [6] |

Synthesis and Handling of Hydrogen Disulfide

The synthesis of pure hydrogen disulfide requires careful control of reaction conditions to minimize its decomposition and the formation of higher-order polysulfanes.

General Synthesis Protocol from Polysulfides

A common method for the laboratory synthesis of hydrogen disulfide involves the cracking of crude polysulfanes (H₂Sₙ).[1][2]

Experimental Protocol:

-

Preparation of Sodium Polysulfide Solution:

-

Dissolve a known amount of sodium sulfide (Na₂S) in deoxygenated water.

-

To this solution, add a stoichiometric amount of elemental sulfur (S) and stir the mixture under an inert atmosphere (e.g., argon or nitrogen) until the sulfur dissolves, forming a yellow to orange solution of sodium polysulfide (Na₂Sₓ).[7][8] The 'x' value can be controlled by the ratio of sulfur to sodium sulfide.

-

-

Formation of Crude Polysulfane Oil:

-

Cracking of Polysulfanes to Hydrogen Disulfide:

-

Carefully separate the polysulfane oil from the aqueous layer.

-

Gently heat the crude polysulfane oil under reduced pressure. The polysulfanes will "crack," yielding a mixture of hydrogen disulfide (H₂S₂), trisulfane (B228730) (H₂S₃), and elemental sulfur.[1]

-

The volatile H₂S₂ can be collected by fractional distillation.

-

Important Handling Considerations:

-

Hydrogen disulfide is unstable and should be stored at low temperatures in the absence of light and catalysts for decomposition.

-

All manipulations should be carried out under an inert atmosphere to prevent oxidation.

-

Due to its toxicity and the potential for decomposition into the highly toxic H₂S, all work with H₂S₂ must be performed in a well-ventilated fume hood.

Reactivity and Role in Sulfur Chemistry

Hydrogen disulfide is a reactive species that plays a central role in the interconversion of various sulfur compounds. Its reactivity is largely dictated by the nucleophilic and electrophilic nature of its sulfur atoms.

Reaction with Thiols and Disulfides: The Formation of Persulfides

A key reaction of H₂S₂ and its conjugate base, HS₂⁻, is with thiols (RSH) and disulfides (RSSR) to form persulfides (RSSH). This reaction is now believed to be a fundamental step in H₂S-mediated signaling.

-

Reaction with Disulfides: Hydrogen sulfide (in its deprotonated form, HS⁻) can react with disulfides to generate a persulfide and a thiol.[9][10] This is a reversible reaction.[10]

H₂S + RSSR ⇌ RSSH + RSH

-

Reactivity of Persulfides: Persulfides are generally more nucleophilic than their corresponding thiols.[9][11] This enhanced nucleophilicity makes them potent reactants in biological systems.

The following diagram illustrates the formation of persulfides from the reaction of hydrogen sulfide with a disulfide.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrogen disulfide - Wikipedia [en.wikipedia.org]

- 3. Hydrogen disulfide | H2S2 | CID 108196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. Dihydrogen disulfide [webbook.nist.gov]

- 6. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]